(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of both indole and phenyl groups, which are connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dihydroxyindole and 4-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5,6-dihydroxyindole and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the propenone linker.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl linker.
Substitution: The hydroxyl groups on the indole and phenyl rings can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation Products:
Reduction Products: Saturated derivatives that may exhibit different biological activities.
Substitution Products: Functionalized derivatives with enhanced properties for specific applications.
Scientific Research Applications
Chemistry
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine
Research may explore its use as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry
The compound’s unique properties may find applications in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which (E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Curcumin: A phenolic compound with anti-inflammatory and antioxidant activities.
Resveratrol: A stilbene derivative with potential health benefits.
Uniqueness
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its combination of indole and phenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(E)-1-(5,6-dihydroxyindol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13NO4/c19-13-4-1-11(2-5-13)3-6-17(22)18-8-7-12-9-15(20)16(21)10-14(12)18/h1-10,19-21H/b6-3+ |
InChI Key |
FXRINUVHNQLUQK-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=CC3=CC(=C(C=C32)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=CC3=CC(=C(C=C32)O)O)O |
Origin of Product |
United States |
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